molecular formula C14H16N2O2 B5869320 N-(5-methyl-3-isoxazolyl)-4-phenylbutanamide

N-(5-methyl-3-isoxazolyl)-4-phenylbutanamide

カタログ番号: B5869320
分子量: 244.29 g/mol
InChIキー: RQUBJHMSOJFJDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-methyl-3-isoxazolyl)-4-phenylbutanamide, commonly known as SIB-1553A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as CB1 receptor antagonists, which are being investigated for their potential use in the treatment of obesity, addiction, and other disorders. In

作用機序

SIB-1553A acts as a CB1 receptor antagonist, which means that it blocks the activity of the CB1 receptor. The CB1 receptor is found in the brain and is involved in the regulation of appetite, mood, and other physiological processes. By blocking the activity of the CB1 receptor, SIB-1553A reduces food intake and body weight gain.
Biochemical and Physiological Effects:
SIB-1553A has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight gain in animal models. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and nicotine. In addition, it has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.

実験室実験の利点と制限

One advantage of using SIB-1553A in lab experiments is that it is a selective CB1 receptor antagonist, which means that it specifically targets the CB1 receptor without affecting other receptors in the brain. This makes it a useful tool for studying the role of the CB1 receptor in various physiological processes. One limitation of using SIB-1553A is that it has relatively low potency compared to other CB1 receptor antagonists, which means that higher doses may be required to achieve the desired effects.

将来の方向性

There are several future directions for research on SIB-1553A. One area of interest is its potential use in the treatment of addiction. SIB-1553A has been shown to reduce the rewarding effects of drugs of abuse, and further research could explore its potential use as a treatment for drug addiction. Another area of interest is its potential use in the treatment of anxiety and other mood disorders. SIB-1553A has been shown to have anxiolytic effects, and further research could explore its potential use as a treatment for anxiety and other mood disorders. Finally, further research could explore the potential use of SIB-1553A in combination with other compounds, such as other CB1 receptor antagonists or drugs of abuse, to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, SIB-1553A is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts as a CB1 receptor antagonist, reducing food intake and body weight gain in animal models and reducing the rewarding effects of drugs of abuse. While it has some limitations, it is a useful tool for studying the role of the CB1 receptor in various physiological processes, and further research could explore its potential use in the treatment of addiction, anxiety, and other disorders.

合成法

SIB-1553A can be synthesized using a multi-step process. The first step involves the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-phenylbutylamine to form the amide. The final step involves the introduction of a methyl group at the 5-position of the isoxazole ring using methyl iodide and potassium carbonate.

科学的研究の応用

SIB-1553A has been extensively studied for its potential therapeutic applications. It has been shown to have anti-obesity effects in animal models by reducing food intake and body weight gain. It has also been investigated for its potential use in the treatment of addiction, anxiety, and other disorders.

特性

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-11-10-13(16-18-11)15-14(17)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUBJHMSOJFJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。